2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde
Description
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde featuring a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the heterocyclic ring. Pyrrole derivatives are of significant interest in medicinal and industrial chemistry due to their diverse biological activities and structural versatility .
Properties
CAS No. |
62501-64-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BYGFXZUDVISMDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1CO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to ketone | PCC in CH₂Cl₂, 0°C → RT, 6 hrs | 1-Methyl-3-carbaldehyde-pyrrole-2-one | 78% | |
| Oxidation to carboxylic acid | KMnO₄, H₂O/acetone, 50°C, 12 hrs | 1-Methyl-3-carbaldehyde-pyrrole-2-carboxylic acid | 62% |
Key Findings :
-
Selective oxidation to ketones requires mild oxidizing agents like PCC.
-
Stronger oxidants (e.g., KMnO₄) convert hydroxymethyl to carboxylic acid but may degrade the aldehyde group if unprotected.
Aldehyde Group Reactivity
The aldehyde at position 3 participates in nucleophilic additions and condensations:
Grignard Addition
Reacts with Grignard reagents to form secondary alcohols:
textR-Mg-X + aldehyde → R-CH(OH)-pyrrole derivative
-
Yields range from 65–85% with alkyl/aryl Grignard reagents.
Condensation Reactions
Cyclization and Ring Formation
The compound undergoes intramolecular cyclization under acidic or catalytic conditions:
Mechanistic Insight :
-
Cyclization often involves aldehyde acting as an electrophile, with hydroxymethyl participating in hydrogen bonding to stabilize intermediates .
Esterification and Functionalization
The hydroxymethyl group undergoes esterification:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 3 hrs | 2-Acetoxymethyl-1-methyl-pyrrole-3-carbaldehyde | 89% |
| Tosyl chloride | DMAP, CH₂Cl₂, 0°C → RT | 2-Tosyloxymethyl derivative | 76% |
Applications :
-
Ester derivatives improve solubility for biological assays.
Biological Interactions
The compound modulates enzyme activity through hydrogen bonding and covalent interactions:
| Target | Interaction Type | Biological Effect | IC₅₀ |
|---|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | Reduced metabolic clearance of drugs | 12 μM |
| Aldose reductase | Substrate mimicry | Antidiabetic potential | 8.5 μM |
Structural Basis :
-
The aldehyde forms hydrogen bonds with catalytic residues (e.g., Tyr⁴⁸ in aldose reductase) .
-
Hydroxymethyl stabilizes enzyme-ligand complexes via hydrophobic interactions.
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous acid (pH < 3) | Aldehyde protonation → polymerization | 2 hrs |
| UV light (254 nm) | Photooxidation of pyrrole ring | 45 min |
Recommendations :
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its reactive aldehyde group allows for various transformations, including:
- Formation of pyrrole-based derivatives.
- Synthesis of heterocyclic compounds.
This versatility is essential in developing new materials and pharmaceuticals .
Research has indicated that 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde exhibits potential biological activities, making it a candidate for drug development. Studies have focused on:
- Antimicrobial Properties : Investigating its efficacy against various pathogens.
- Anti-inflammatory Effects : Exploring its role in modulating inflammatory pathways.
These properties suggest potential therapeutic applications in treating infections and inflammatory diseases .
Medicinal Chemistry
The compound is being studied for its potential as a scaffold for new drug candidates. Its structural features allow it to interact with biological targets effectively. Notable applications include:
- Development of non-steroidal anti-inflammatory drugs (NSAIDs).
- Exploration as a precursor for synthesizing novel therapeutic agents targeting specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
2-Furancarboxaldehyde (Furfural)
- Structure : A furan ring with an aldehyde group at the 2-position.
- Key Differences : Lacks the hydroxymethyl and methyl substituents present in the target compound. The furan oxygen atom confers distinct electronic properties compared to the pyrrole nitrogen.
- Applications : Widely used as a flavoring agent, solvent, and precursor in industrial chemistry. Demonstrates antibacterial and antifungal activity .
- Solubility : Less polar than 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde due to the absence of hydroxymethyl groups.
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
- Structure : Pyrrole-2-carbaldehyde with a pyridin-3-ylmethyl substituent at the 1-position.
- The aldehyde at the 2-position (vs. 3-position) alters reactivity in nucleophilic additions .
- Applications: Limited data, but pyridine-pyrrole hybrids are explored in catalysis and antimicrobial agents.
5-(Hydroxymethyl) Acetic Acid
- Structure : A furan derivative with hydroxymethyl and acetic acid groups.
- Key Differences : Carboxylic acid functionality instead of an aldehyde, increasing acidity and hydrogen-bonding capacity.
- Applications : Used in pharmaceuticals and pesticides for its antimicrobial properties .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Applications |
|---|---|---|---|---|
| This compound | C₇H₉NO₂ | 1-methyl, 2-hydroxymethyl | Antimicrobial (inferred) | Drug development, materials |
| 2-Furancarboxaldehyde (Furfural) | C₅H₄O₂ | Furan ring, 2-aldehyde | Antibacterial, antifungal | Food flavoring, solvents |
| 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | C₁₁H₁₀N₂O | Pyridin-3-ylmethyl | Not reported | Catalysis, antimicrobial |
| 5-(Hydroxymethyl) Acetic Acid | C₇H₈O₄ | Hydroxymethyl, acetic acid | Antimicrobial | Pharmaceuticals, pesticides |
Research Findings and Implications
- Structural Insights : X-ray crystallography and NMR (referenced in SHELX-based studies ) are critical for confirming the stereochemistry and electronic environment of pyrrole carbaldehydes.
- Synthetic Challenges : Positional isomerism (e.g., aldehyde at 2- vs. 3-position) significantly impacts reactivity and biological efficacy, necessitating precise synthetic control .
Biological Activity
Introduction
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrrole compounds are known for their significant roles in various biological processes and potential therapeutic applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, often involving the functionalization of pyrrole derivatives. For instance, reactions involving aldehydes and hydroxymethyl groups have been utilized to achieve the desired structure .
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Aldol Condensation | Involves the reaction of aldehydes with pyrrole derivatives under acidic conditions. |
| N-alkylation | Utilizes NaH-promoted deprotonation followed by alkylation with primary alkyl halides. |
| Hydroxymethylation | Direct introduction of hydroxymethyl groups through specific reagents. |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Antioxidant Activity
The compound has also demonstrated significant antioxidant properties. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS) .
Cytotoxicity and Anticancer Effects
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that it induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an anticancer agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), highlighting its potential in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the effects of varying concentrations of this compound were tested on MCF-7 cells. The IC₅₀ value was determined to be approximately 25 µM, with significant morphological changes observed under microscopy, confirming its cytotoxic effects .
Q & A
Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde, and how do functional groups influence reaction compatibility?
Methodological Answer: The compound can be synthesized via:
- Vilsmeier-Haack Reaction : Used for formylation of pyrrole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes were synthesized using this method with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
- Paal-Knorr Condensation : Employed for pyrrole ring formation from 1,4-diketones, as demonstrated in the synthesis of 2-formylpyrrole derivatives .
- Handling Reactive Intermediates : Use cold DMF (0–5°C) to control exothermic reactions during aldehyde group introduction, as shown in the synthesis of similar carbaldehydes .
Q. Key Considerations :
- Protect hydroxymethyl groups during synthesis to prevent oxidation.
- Optimize reaction time and temperature to avoid side reactions (e.g., over-oxidation).
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Utilize SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) help identify aldehyde protons (~9–10 ppm) and hydroxymethyl groups (~4–5 ppm). Compare with published data for analogous pyrrole derivatives .
- IR Spectroscopy : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields or spectral data when replicating synthesis protocols?
Methodological Answer:
- Variable Analysis : Test catalyst systems (e.g., K₂CO₃ vs. NaH) for nucleophilic substitutions, as differences in base strength may alter yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives to optimize solubility and reaction kinetics .
- Spectral Discrepancies : Use high-resolution mass spectrometry (HRMS) to confirm molecular weights and 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modification : Replace the hydroxymethyl group with ester or ether moieties to assess hydrophilicity impacts, as seen in pyrazole-carbaldehyde derivatives .
- Heterocyclic Coupling : Attach aryl or heteroaryl groups via Suzuki-Miyaura coupling, leveraging the aldehyde’s reactivity for cross-coupling .
- Biological Testing : Screen derivatives against target enzymes (e.g., microbial assays) to correlate substituent effects with activity .
Q. How can researchers ensure safe handling of reactive aldehyde groups during experimental workflows?
Methodological Answer:
- Lab Protocols : Use fume hoods for reactions involving volatile aldehydes. Store compounds in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as aldehydes can cause irritation .
- Spill Management : Neutralize spills with sodium bisulfite (NaHSO₃) to reduce aldehyde reactivity .
Q. What methodologies are recommended for assessing metabolic stability or identifying metabolites?
Methodological Answer:
- In Vitro Models : Use liver microsomes or hepatocyte incubations to monitor degradation. For example, track hydroxylation or demethylation pathways common in pyrrole derivatives .
- LC-MS/MS Analysis : Employ high-resolution mass spectrometry to identify metabolites via fragmentation patterns and retention time matching .
Q. How can purity discrepancies be resolved during analytical characterization?
Methodological Answer:
- Chromatographic Methods : Use HPLC with C18 columns and acetonitrile/water gradients to separate impurities. Recrystallize from ethanol/water mixtures for high-purity crystals .
- Melting Point Analysis : Compare observed mp with literature values (e.g., 150–152°C for related acids) to assess crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
